molecular formula C13H26N2 B13628374 1-((4-Ethylcyclohexyl)methyl)piperazine

1-((4-Ethylcyclohexyl)methyl)piperazine

Cat. No.: B13628374
M. Wt: 210.36 g/mol
InChI Key: YAEZQSHBIDDRBH-UHFFFAOYSA-N
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Description

1-((4-Ethylcyclohexyl)methyl)piperazine is a chemical compound with the molecular formula C13H26N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethylcyclohexyl)methyl)piperazine can be achieved through several methods. One common approach involves the reaction of 4-ethylcyclohexylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethylcyclohexyl)methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride, under reflux conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or arylated piperazine derivatives.

Scientific Research Applications

1-((4-Ethylcyclohexyl)methyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-((4-Ethylcyclohexyl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((4-Ethylcyclohexyl)methyl)piperazine can be compared with other similar compounds, such as:

    1-(Cyclohexylmethyl)piperazine: Lacks the ethyl group on the cyclohexyl ring, which may affect its chemical reactivity and biological activity.

    1-(4-Methylcyclohexylmethyl)piperazine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

    1-(4-Phenylcyclohexylmethyl)piperazine: The presence of a phenyl group introduces aromaticity, which can significantly alter its chemical and biological properties.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-[(4-ethylcyclohexyl)methyl]piperazine

InChI

InChI=1S/C13H26N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h12-14H,2-11H2,1H3

InChI Key

YAEZQSHBIDDRBH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CN2CCNCC2

Origin of Product

United States

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